
Azanium;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;hexahydrate, also known as ammonium hexahydrate, is a compound consisting of azanium ions (NH4+) and water molecules. It is a hydrated form of ammonium, where six water molecules are coordinated with the ammonium ion. This compound is commonly found in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;hexahydrate can be synthesized through the neutralization of ammonia (NH3) with an acid, such as hydrochloric acid (HCl). The reaction is typically carried out in an aqueous solution, and the resulting ammonium chloride (NH4Cl) can be crystallized to obtain the hexahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonia gas with water and an acid. The process involves the careful control of reaction parameters to achieve high purity and yield. The resulting solution is then subjected to crystallization and drying processes to obtain the hexahydrate crystals.
Chemical Reactions Analysis
Types of Reactions
Azanium;hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen oxides.
Reduction: It can be reduced to form ammonia gas.
Substitution: It can participate in substitution reactions with other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions with halides or other anions in aqueous solutions are common.
Major Products Formed
Oxidation: Nitrogen oxides (NOx) and water.
Reduction: Ammonia (NH3) and water.
Substitution: Various ammonium salts depending on the substituting ion.
Scientific Research Applications
Azanium;hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in buffer solutions and as a nitrogen source in microbial cultures.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a component in diagnostic reagents.
Industry: Applied in the production of fertilizers, explosives, and cleaning agents.
Mechanism of Action
The mechanism of action of azanium;hexahydrate involves its ability to release ammonium ions (NH4+) and water molecules upon dissolution. The ammonium ions can participate in various biochemical and chemical processes, acting as a source of nitrogen and influencing pH levels. The molecular targets and pathways involved include nitrogen metabolism and acid-base balance in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ammonium chloride (NH4Cl): Similar in composition but lacks the hexahydrate form.
Ammonium sulfate ((NH4)2SO4): Contains sulfate ions instead of chloride.
Ammonium nitrate (NH4NO3): Contains nitrate ions and is commonly used in fertilizers and explosives.
Uniqueness
Azanium;hexahydrate is unique due to its hydrated form, which provides distinct properties such as enhanced solubility and stability in aqueous solutions. This makes it particularly useful in applications where controlled release of ammonium ions and water is desired.
Properties
CAS No. |
201473-53-2 |
|---|---|
Molecular Formula |
H16NO6+ |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
azanium;hexahydrate |
InChI |
InChI=1S/H3N.6H2O/h1H3;6*1H2/p+1 |
InChI Key |
BYBVAYUUISIXJJ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
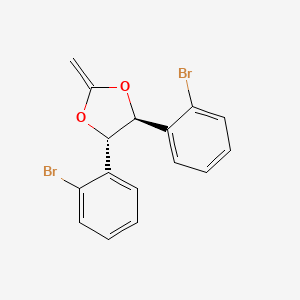
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
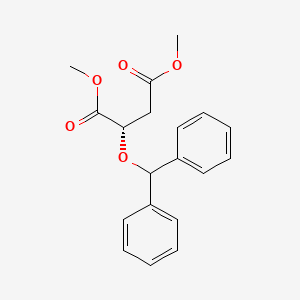
![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)

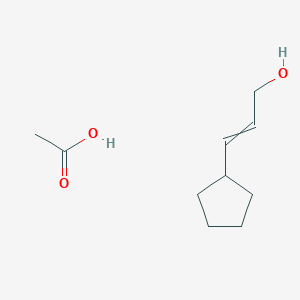

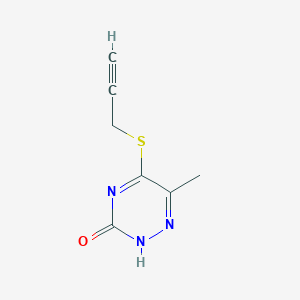
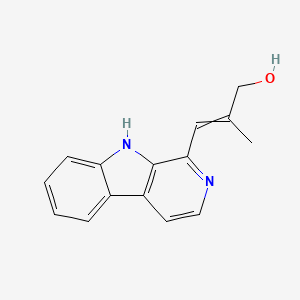

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
